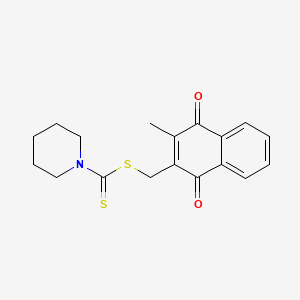
Pkm2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PKM2-IN-1 是一种化学化合物,以其对丙酮酸激酶 M2 (PKM2) 的抑制作用而闻名,PKM2 是一种在糖酵解途径中起关键作用的酶。PKM2 参与将磷酸烯醇式丙酮酸转化为丙酮酸,这是细胞代谢中的一个关键步骤。 This compound 由于其能够调节 PKM2 的活性,已被确定为一种潜在的治疗剂,使其成为抗癌治疗的有希望的候选药物 .
准备方法
合成路线和反应条件: PKM2-IN-1 的合成涉及多个步骤,从制备中间体开始。 一种常见的合成路线包括使用苄基溴和叔丁醇钾在二甲基甲酰胺中,然后与叔丁基 3-(溴甲基)苯基氨基甲酸酯和盐酸在二恶烷中进一步反应 。反应条件通常涉及控制温度和特定溶剂以确保所需的产率。
工业生产方法: this compound 的工业生产可能涉及扩大实验室合成方法,优化反应条件以提高产量,并确保最终产品的纯度。这可能包括使用大型反应器、连续流系统和先进的纯化技术,例如色谱法。
化学反应分析
反应类型: PKM2-IN-1 经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其对 PKM2 的抑制作用至关重要。
常用试剂和条件: 与 this compound 有关的反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和烷基卤化物等取代试剂。 反应条件通常涉及特定的温度、pH 值和溶剂以实现所需的化学转化 .
主要形成的产物: 从涉及 this compound 的反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化反应可能产生 this compound 的氧化衍生物,而取代反应可以产生具有增强生物活性的各种取代类似物。
科学研究应用
Cancer Treatment
Mechanism of Action:
Pkm2-IN-1 activates PKM2, shifting the enzyme's equilibrium towards the tetrameric form, which enhances glycolytic flux and reduces lactate production. This shift can lead to decreased tumor growth and increased sensitivity to other chemotherapeutic agents.
Case Studies:
- Combination Therapy: In studies combining this compound with 2-deoxyglucose (2-DG), researchers observed enhanced inhibition of cancer cell proliferation across various tumor types, including lung and breast cancers. The combination therapy resulted in significantly lower glucose levels and increased lactate production, indicating heightened glycolytic activity .
- In Vivo Models: Animal models treated with this compound showed reduced tumor sizes compared to controls, demonstrating the compound's efficacy in vivo .
Metabolic Diseases
Role in Metabolic Reprogramming:
this compound has been investigated for its potential to ameliorate conditions related to metabolic diseases such as diabetes and obesity. Activation of PKM2 can enhance insulin sensitivity and promote better glucose homeostasis.
Research Findings:
- Diabetic Nephropathy: In experimental models of diabetic nephropathy, this compound treatment improved renal function and reduced inflammation associated with hyperglycemia .
- Inflammatory Responses: PKM2 activation has been linked to modulation of inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases related to metabolic dysfunctions .
Data Tables
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Cancer Treatment | Activates PKM2 | Enhanced sensitivity to 2-DG; reduced tumor size in animal models |
| Metabolic Diseases | Improves glucose metabolism | Improved renal function in diabetic models; reduced inflammation |
| Immune Response Modulation | Regulates cytokine production | Inhibition of IL-1β secretion; potential therapeutic target for autoimmune diseases |
作用机制
PKM2-IN-1 通过抑制 PKM2 的活性发挥其作用,从而破坏糖酵解途径。PKM2 存在于四聚体和二聚体两种形式中,四聚体是催化磷酸烯醇式丙酮酸转化为丙酮酸的活性形式。 This compound 与 PKM2 的二聚体形式结合,阻止其转化为活性四聚体形式 .
这种抑制导致丙酮酸产量下降,随后 ATP 生成下降,这对癌细胞的生存和增殖至关重要。 此外,this compound 影响细胞生长、凋亡和免疫反应中涉及的各种信号通路,使其成为治疗应用的多功能化合物 .
相似化合物的比较
PKM2-IN-1 在其对 PKM2 的特异性抑制方面是独一无二的,这将其与针对糖酵解途径中其他酶的其他化合物区分开来。 类似的化合物包括 PKM2 激活剂 2、二甲氨基米歇里醇盐酸盐和米塔匹韦,它们也通过不同的机制调节 PKM2 的活性 .
This compound 以其高特异性和效力而著称,IC50 值为 2.95 μM 。这使其成为研究 PKM2 在各种生物学过程中的作用以及开发针对癌症等疾病的靶向疗法的宝贵工具。
生物活性
Pkm2-IN-1 is a small molecule inhibitor designed to target pyruvate kinase M2 (PKM2), a crucial enzyme in cellular metabolism and cancer biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic pathways, and implications for cancer therapy.
Overview of PKM2
PKM2 is a glycolytic enzyme that plays a significant role in regulating metabolic processes within cells. It exists in two forms: a tetrameric form that exhibits high enzymatic activity and a dimeric form that has lower activity. The balance between these forms is critical for cellular metabolism, particularly in cancer cells, where PKM2 supports the Warburg effect—favoring aerobic glycolysis over oxidative phosphorylation.
This compound inhibits PKM2 by stabilizing the dimeric form, thereby reducing its enzymatic activity and altering metabolic flux. This inhibition has several downstream effects:
- Reduction in Lactate Production : By inhibiting PKM2, this compound decreases lactate production, which is often elevated in cancer cells due to increased glycolysis.
- Altered Gene Expression : PKM2 influences the expression of various genes involved in cell proliferation and survival. Inhibition by this compound can lead to decreased expression of oncogenes such as MYC and CCND1, which are critical for tumor growth.
- Impact on Immune Response : PKM2 also plays a role in modulating immune responses. Inhibition may enhance anti-tumor immunity by altering the metabolic state of immune cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces PKM2 activity in various cancer cell lines. For example:
| Cell Line | Effect of this compound | Reference |
|---|---|---|
| HeLa | Decreased lactate production | |
| Hep3B | Reduced proliferation rates | |
| A549 (Lung Cancer) | Inhibition of glycolytic flux |
These studies indicate that this compound can effectively disrupt the metabolic adaptations that cancer cells rely on for growth and survival.
Case Studies
A notable case study involved the use of this compound in a mouse model of breast cancer. The treatment led to:
- Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor size compared to control groups.
- Increased Immune Cell Activation : There was an observed increase in CD8+ T cell activation, suggesting enhanced anti-tumor immunity.
Implications for Cancer Therapy
The biological activity of this compound highlights its potential as a therapeutic agent in cancer treatment. By targeting PKM2, this compound not only disrupts tumor metabolism but also enhances immune responses against tumors. This dual mechanism could provide a novel approach to overcoming resistance to traditional therapies.
属性
IUPAC Name |
(3-methyl-1,4-dioxonaphthalen-2-yl)methyl piperidine-1-carbodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c1-12-15(11-23-18(22)19-9-5-2-6-10-19)17(21)14-8-4-3-7-13(14)16(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFOGVMELKGRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CSC(=S)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














